molecular formula C15H21BO4 B7955287 {4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid

{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid

Cat. No.: B7955287
M. Wt: 276.14 g/mol
InChI Key: RCOLZJCGIZARNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenylacetic acid moiety. The boron atom in the dioxaborolane ring is known for its ability to form stable complexes with various organic molecules, making this compound valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid typically involves the reaction of 4-bromomethylphenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the boron compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The phenylacetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of {4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, which can modulate the activity of enzymes or receptors. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative used in similar applications.

    2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: Another boron-containing compound with applications in organic synthesis.

Uniqueness

{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid is unique due to its combination of a boron-containing dioxaborolane ring and a phenylacetic acid moiety. This structure provides a balance of reactivity and stability, making it a versatile reagent in various chemical and biological applications.

Properties

IUPAC Name

2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-12-7-5-11(6-8-12)9-13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLZJCGIZARNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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